4-Pyrimidinamine, 2-(ethylthio)-

Descripción general

Descripción

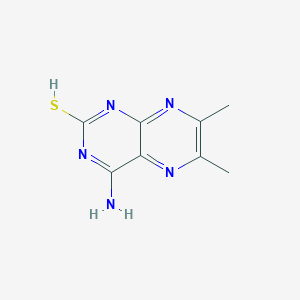

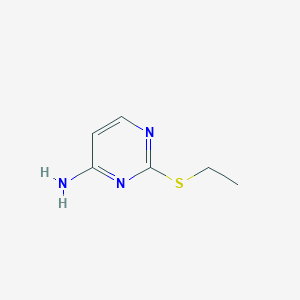

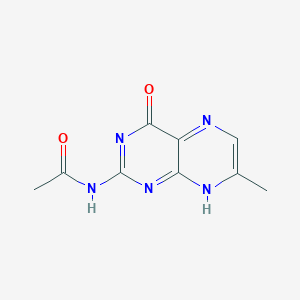

“4-Pyrimidinamine, 2-(ethylthio)-” is a chemical compound with the CAS Number: 54308-63-3 . Its IUPAC name is 2-(ethylsulfanyl)-4-pyrimidinylamine . The compound has a molecular weight of 155.22 .

Molecular Structure Analysis

The linear formula of “4-Pyrimidinamine, 2-(ethylthio)-” is C6H9N3S . The InChI Code is 1S/C6H9N3S/c1-2-10-6-8-4-3-5(7)9-6/h3-4H,2H2,1H3,(H2,7,8,9) .Physical And Chemical Properties Analysis

“4-Pyrimidinamine, 2-(ethylthio)-” is a solid at room temperature .Aplicaciones Científicas De Investigación

Specific Scientific Field

This application falls under the field of Agricultural Chemistry .

Summary of the Application

Fipronil, a heavily substituted pyrazole-based heterocycle, is a well-known and extremely effective parasiticide used for both agricultural and non-agricultural purposes . It is effective for animals as well as plants .

Methods of Application or Experimental Procedures

Researchers have developed high-yielding and effective protocols for its synthesis . A key step involved in the synthesis of fipronil is the oxidation of sulfur into sulfoxide . Coupling reactions such as Suzuki–Miyaura have been employed in the synthesis of fipronil derivatives .

Results or Outcomes

Fipronil is effective against a host of crop insect pests, including grasshoppers, boll weevils, rice insects, termites, house flies, fruit flies, and thrips .

Use in Antifungal Agents

Specific Scientific Field

This application falls under the field of Pharmaceutical Chemistry .

Summary of the Application

Pyrimidine derivatives have been synthesized and evaluated in vitro for their antifungal activities against fourteen phytopathogenic fungi .

Methods of Application or Experimental Procedures

Three series of new pyrimidine derivatives were designed and synthesized . All of the new compounds were evaluated in vitro for their antifungal activities against fourteen phytopathogenic fungi .

Results or Outcomes

The results indicated that most of the synthesized compounds possessed fungicidal activities and some of them are more potent than the control fungicides .

Propiedades

IUPAC Name |

2-ethylsulfanylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3S/c1-2-10-6-8-4-3-5(7)9-6/h3-4H,2H2,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXVJBOUBVBZMNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC=CC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Pyrimidinamine, 2-(ethylthio)- | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

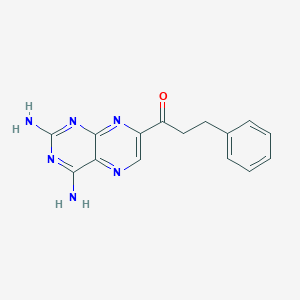

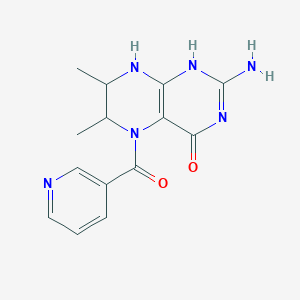

![2-methyl-N-[6-methyl-4-oxo-5-(pyridine-3-carbonyl)-1,6,7,8-tetrahydropteridin-2-yl]propanamide](/img/structure/B372008.png)

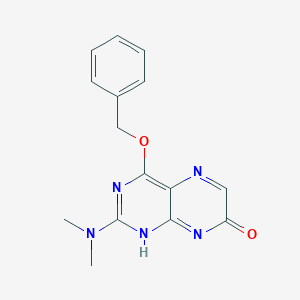

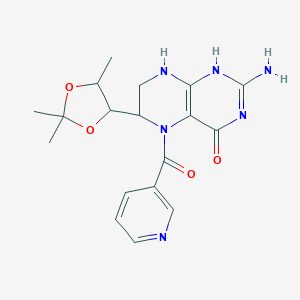

![2,2-dimethyl-N-[4-oxo-5-(pyridine-3-carbonyl)-6-(2,2,5-trimethyl-1,3-dioxolan-4-yl)-1,6,7,8-tetrahydropteridin-2-yl]propanamide](/img/structure/B372010.png)

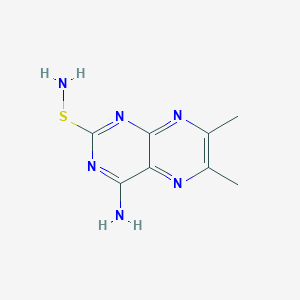

![N-[6,7-dimethyl-4-oxo-5-(pyridine-3-carbonyl)-1,6,7,8-tetrahydropteridin-2-yl]pyridine-3-carboxamide](/img/structure/B372013.png)